molecular formula C20H22ClFN2O4S B4241243 N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4241243
M. Wt: 440.9 g/mol
InChI Key: YMFGZQCTHWRHJN-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and halogenated phenyl groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including modulation of neurotransmitter release, neurodevelopment, and neuroprotection .

Mode of Action

N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide acts as a positive allosteric modulator (PAM) of mGlu4 . This means it binds to a site on the mGlu4 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its natural ligand, glutamate . This results in an increase in the downstream signaling of the receptor .

Biochemical Pathways

The activation of mGlu4 by N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide can affect several biochemical pathways. These include the inhibition of cyclic AMP formation, modulation of ion channels, and activation of the mitogen-activated protein kinase pathway . The downstream effects of these pathways can lead to changes in neuronal excitability, synaptic plasticity, and neuroprotection .

Pharmacokinetics

The compound has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide’s action are primarily related to its modulation of mGlu4 activity. By enhancing the receptor’s response to glutamate, it can influence neuronal activity and neurotransmission . This has potential implications for the treatment of neurological disorders, such as Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

The role of N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide in biochemical reactions is significant . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function .

Cellular Effects

N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide within cells and tissues is a crucial aspect of its function . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-(3-chloro-4-fluorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide and any effects on its activity or function are important to understand . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

    Halogenation of Phenyl Groups: The halogenated phenyl groups are incorporated through electrophilic aromatic substitution reactions using halogenating agents like chlorine and fluorine sources.

    Coupling Reactions: The final step involves coupling the piperidine ring with the halogenated phenyl groups and the sulfonyl group under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The halogenated phenyl groups can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with a similar halogenated phenyl group but different core structure.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine: Another compound with a similar halogenated phenyl group but different functional groups.

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, sulfonyl group, and halogenated phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O4S/c1-2-28-16-4-6-17(7-5-16)29(26,27)24-11-9-14(10-12-24)20(25)23-15-3-8-19(22)18(21)13-15/h3-8,13-14H,2,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFGZQCTHWRHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

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